2-{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
Description
2-{[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 1,3-benzodioxol-5-yl group at position 5, a phenyl group at position 4, and a thioether-linked phenylethanone moiety at position 3. This compound is synthesized via nucleophilic substitution reactions, typically involving the reaction of triazole-3-thiol derivatives with α-halogenated ketones in the presence of a base such as cesium carbonate (Cs₂CO₃) .
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-19(16-7-3-1-4-8-16)14-30-23-25-24-22(26(23)18-9-5-2-6-10-18)17-11-12-20-21(13-17)29-15-28-20/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTIPEJXNTWQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-661054 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the pyrrolidinecarboxamide core.
Functional group introduction: The introduction of the cyclopentyl group and the difluorophenyl group is achieved through a series of substitution reactions.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as controlled temperature and pH.
Chemical Reactions Analysis
WAY-661054 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
WAY-661054 has several applications in scientific research:
Biochemical Studies: It is used to study the inhibition of specific enzymes and proteins, providing insights into their functions and interactions.
Pharmaceutical Development: WAY-661054 is explored for its potential therapeutic applications, particularly in the development of new cancer treatments.
Mechanism of Action
WAY-661054 exerts its effects by inhibiting specific enzymes and proteins involved in biochemical pathways. It targets molecular pathways related to cancer cell growth and survival, thereby reducing the proliferation of cancer cells. The compound interacts with its targets through binding to active sites, leading to the inhibition of their activity .
Comparison with Similar Compounds
Key Observations:
- In contrast, bromine () and sulfonyl groups () introduce electron-withdrawing effects, which may stabilize intermediates during synthesis .
- Bioactivity Correlations : Derivatives with 4-methoxyphenyl or benzodioxol groups () have shown antioxidant and anticancer activity, suggesting that electron-donating substituents may enhance interaction with biological targets .
- Synthetic Yields : Reactions using Cs₂CO₃ (e.g., : ~70% yield) generally outperform sodium ethoxide-based methods (: ~60–70% yield), likely due to the stronger base facilitating deprotonation of triazole thiols .
Physicochemical and Spectral Comparisons
Biological Activity
2-{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a complex organic compound notable for its potential biological activities. Characterized by a triazole ring and a benzodioxole moiety, this compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 460.46 g/mol. The structure features a triazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of the thiol group may enhance its reactivity and interaction with biological targets.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H16N4O5S |
| Molecular Weight | 460.46 g/mol |
| CAS Number | 325694-63-1 |
| IUPAC Name | 2-{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone |
Antimicrobial Activity
Preliminary studies indicate that This compound exhibits significant antimicrobial properties. Research suggests that compounds with similar triazole structures often demonstrate activity against various microbial strains.
Anticancer Potential
The unique combination of the triazole and benzodioxole rings enhances the compound's potential as an anticancer agent. Triazoles are well-documented for their ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Studies involving molecular docking simulations can provide insights into how the compound binds to target proteins involved in disease pathways.
Table 2: Comparative Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[5-(4-amino(phenyl)-4-methyl)-4H -1,2,4-triazol -3 -yl]sulfanyl}-1-(4-pheny-piperazin -1 -yl)ethanone | Triazole ring with piperazine | Acetylcholinesterase inhibitor |
| 4-amino -5-(phenyl)-4H -1,2,4-triazole -3-thiol | Similar triazole structure | Antimicrobial |
| N-(Benzo[d][1,3]dioxol -5-y)-2-{(4-chlorophenyl)-5-(pyridin -2-y)-4H -1,2,4-triazol -3-y}acetamide | Dioxole and triazole linkage | Anticancer |
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of This compound :
- Antimicrobial Efficacy : Studies have shown that compounds with similar structures exhibit varying degrees of antimicrobial effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Tests : In vitro studies have been conducted to assess cytotoxic effects on cancer cell lines. The results indicate promising anticancer activity at specific concentrations.
- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit key enzymes involved in cancer progression and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
